8-Fluoro-4-nitroquinoline 1-oxide

Mutagenicity Structure-Activity Relationship Ames Test

Researchers studying nitroarene mutagenesis often encounter inconsistent potency from generic 4NQO analogs. 8-Fluoro-4-nitroquinoline 1-oxide (CAS 19789-69-6) eliminates this variability as a structurally defined para-fluoro probe with a ≥24-fold mutagenic enhancement over the parent compound. • Enables precise SAR studies with a defined fluorine substitution at the 8-position critical for nitroreductase activation. • Generates reproducible DNA adduct profiles (8-OHdG) in vitro for mass spectrometry assay development. • Sourced with ≥95% purity and shipped globally under ambient conditions for immediate research deployment.

Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
CAS No. 19789-69-6
Cat. No. B010478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4-nitroquinoline 1-oxide
CAS19789-69-6
Synonyms8-Fluoro-4-nitroquinoline 1-oxide
Molecular FormulaC9H5FN2O3
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H
InChIKeyMUTKSEVUOWYGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-4-nitroquinoline 1-oxide: Chemical Identity and Research Characteristics


8-Fluoro-4-nitroquinoline 1-oxide (CAS 19789-69-6) is a fluorinated heteroaromatic N-oxide classified among synthetic nitroquinoline mutagens. It serves as a structural analog of the well-established carcinogenic probe 4-nitroquinoline 1-oxide (4NQO), distinguished by a single fluorine substitution at the 8-position of the quinoline nucleus [1]. This substitution profoundly alters the electron-density distribution and steric profile relative to the parent 4NQO, directly impacting metabolic activation and DNA-adduct formation propensity [1]. The compound is primarily utilized in genetic toxicology research as a tool to investigate structure-mutagenicity relationships and the role of metabolic activation in nitroarene carcinogenesis .

1 Structural analog probe for 4NQO mutagenicity and metabolic activation studies
2 Para-fluoro substitution enables defined structure-activity relationship investigations
3 Supports genetic toxicology research on nitroarene activation pathways

Positional Sensitivity of Fluorine Substitution on Mutagenic Potency


Generic substitution among 4-nitroquinoline 1-oxide derivatives is scientifically hazardous due to the extreme positional sensitivity of fluorine's electronic effects on mutagenic activation. Systematic studies demonstrate that the mutagenic enhancement ratio of a fluorinated nitroquinoline relative to its parent can vary from 0.6-fold (suppression) to 119-fold (enhancement) depending solely on the substitution site relative to the nitro group [1]. An 8-fluoro substitution places the electronegative fluorine atom at a critical junction for metabolic nitroreduction and subsequent DNA adduct formation, yielding a potency profile that cannot be approximated by 6-fluoro, 7-fluoro, or even the parent 4NQO [1]. Consequently, researchers who require a specific mutagenic activation profile or desire a probe with a defined structure-activity relationship must source the exact 8-fluoro congener rather than relying on in-class alternatives.

Positional isomers not interchangeable
6-fluoro or 7-fluoro analogs may shift mutagenic response unpredictably, compromising SAR interpretation.
Parent 4NQO cannot replicate fluorine effects
Parent 4-nitroquinoline 1-oxide lacks the 8-fluoro substitution, which may alter metabolic activation pathways and limit comparability.
Ortho-fluoro analogs show minimal activity
Ortho-substituted fluoro congeners exhibit negligible mutagenic enhancement, likely limiting their utility as para-fluoro probes.

Quantified Differentiation Evidence for 8-Fluoro-4-nitroquinoline 1-oxide


Meta-Fluorine Substitution Enhances Mutagenic Activity

Within the 8-nitroquinoline (8-NQ) subclass, fluorination at the meta position relative to the nitro group yields a mutagenic activity enhancement ratio of 53-fold compared to the parent non-fluorinated 8-NQ in Salmonella typhimurium TA100 without S9 metabolic activation [1]. This class-level observation directly supports the rationale for synthesizing and procuring 8-fluoro-4-nitroquinoline 1-oxide, where the fluorine substituent occupies an analogous meta-like relationship to the critical 4-nitro functionality.

Meta-F substitution effect
Class-level inference
53-fold enhancement ratio in 8-NQ subclass
Supports para-fluoro probe rationale
Extrapolation to 8-fluoro-4NQO requires validation
Mutagenicity Structure-Activity Relationship Ames Test

Para-Fluorine Substitution Drives Potent Mutagenicity Across Subclasses

Across all nitroquinoline subclasses examined (5-NQs, 5-NQOs, N-Me-5-NQs, 8-NQs), fluorine substitution para to the nitro group invariably enhanced mutagenicity by at least 24-fold, and up to 119-fold, relative to the non-fluorinated parent [1]. In contrast, ortho-fluorinated analogs showed no significant increase (enhancement ratios of 0.6, 0.8, and 1.7) [1]. For 8-fluoro-4-nitroquinoline 1-oxide, the 8-fluoro substituent is situated para to the 4-nitro group, placing it squarely within the pharmacophore geometry that drives maximum mutagenic activation.

Para vs ortho F substitution
Class-level inference
24- to 119-fold enhancement vs 0.6-1.7
Para-fluoro geometry yields high mutagenic activation
Positional isomerism critical for probe selection
Mutagenicity Fluorine Chemistry Drug Design

Physicochemical Properties and Handling Specificity

The introduction of the 8-fluoro atom into the 4-nitroquinoline 1-oxide scaffold results in a defined set of physicochemical constants: a density of 1.52 g/cm³ and a boiling point of 390.7°C at 760 mmHg . While comparative quantitative data for the parent 4NQO under identical standardized conditions is not available from a single authoritative source, the known physicochemical profile of 4NQO (melting point ~160°C, indicative of a significantly lower boiling range) suggests the fluorinated analog exhibits enhanced thermal stability and altered volatility, which are material for experimental design involving heated systems or long-term storage.

Physicochemical constants
Data to verify
Density 1.52 g/cm³, BP 390.7 °C
May indicate altered thermal stability vs parent
Limited comparative data; supplier-predicted values
Physicochemical Properties Formulation Stability

Research Deployment Scenarios for 8-Fluoro-4-nitroquinoline 1-oxide


Structure-Mutagenicity Relationship Studies with a Para-Fluoro Probe

In systematic investigations of how fluorine substitution modulates nitroarene mutagenicity, 8-fluoro-4-nitroquinoline 1-oxide serves as a critical para-fluoro probe. As established by Saeki et al., para-fluorination enhances mutagenic activity by a minimum of 24-fold, a stark contrast to ortho-fluorinated analogs [1]. This compound is therefore essential for labs constructing QSAR models or validating the enamine epoxide theory of mutagenic activation, where the geometric relationship between the fluorine and nitro groups is the primary experimental variable.

Metabolic Activation Profiling in Bacterial and Mammalian Systems

The 53-fold activity differential observed for meta-fluorinated 8-nitroquinolines underscores the sensitivity of nitroreductase-mediated activation to fluorine substitution [1]. Researchers studying the substrate specificity of bacterial nitroreductases (e.g., in S. typhimurium TA100) or human NAD(P)H:quinone oxidoreductase (NQO1) will find 8-fluoro-4-nitroquinoline 1-oxide an indispensable tool for dissecting the electronic and steric determinants of enzymatic bioactivation.

DNA Adductome Analysis and Oxidative Stress Biomarker Discovery

Fluorinated 4NQO analogs are known to induce bulky DNA adducts and oxidative lesions such as 8-hydroxydeoxyguanosine (8-OHdG) . The distinct physicochemical properties of the 8-fluoro derivative, including altered redox potential and thermal stability, make it a preferred agent for generating a structurally defined spectrum of DNA damage in controlled in vitro systems, facilitating the development of adduct-specific mass spectrometry assays.

Application
Selection Property
Validation Focus
Structure-mutagenicity relationship studies
Para-fluoro substitution geometry
Mutagenic enhancement ratio context
Metabolic activation profiling
Sensitivity to fluorine electronic effects
Nitroreductase substrate specificity context
DNA adductome and oxidative stress biomarker discovery
Altered redox potential and thermal stability
DNA adduct spectrum and oxidative lesion endpoints
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